3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one
Description
Structural Characterization and Conformational Analysis
Molecular Architecture and Substituent Effects
The compound’s structure comprises a five-membered pyrrolidin-2-one ring substituted at the 3-position with a 4-(trifluoromethyl)benzyl group. This substitution introduces significant steric and electronic perturbations to the core scaffold.
Core Structure and Functional Groups
- Pyrrolidin-2-one Ring : A lactam structure with a ketone group at position 2 and a nitrogen atom at position 1. The ring adopts a puckered conformation due to steric strain, with substituents influencing its equilibrium between endo and exo puckering modes.
- 4-(Trifluoromethyl)benzyl Group : A bulky electron-withdrawing substituent. The trifluoromethyl group (-CF₃) enhances lipophilicity and induces steric hindrance, while its para position on the benzyl ring allows for extended conjugation with the pyrrolidinone core.
| Functional Group | Role in Structure |
|---|---|
| Pyrrolidin-2-one | Core scaffold, lactam functionality |
| 4-(CF₃)benzyl | Steric bulk, electron withdrawal, hydrophobicity |
Substituent Effects on Electronic Properties
The trifluoromethyl group exerts strong electron-withdrawing effects through inductive and resonance mechanisms. Hammett substituent constants (σpara = 0.54 for -CF₃) indicate significant electron deficiency, which polarizes the pyrrolidinone ring. This electronic environment may stabilize partial positive charges on the nitrogen atom, altering reactivity in nucleophilic or electrophilic reactions.
Crystallographic and Spectroscopic Determination of Geometry
Experimental techniques have elucidated the compound’s spatial arrangement in solid and solution states.
Crystallographic Insights
While direct crystallographic data for this compound are not explicitly reported in the provided sources, analogous pyrrolidin-2-one derivatives (e.g., 1-[4-(trifluoromethyl)benzyl]pyrrolidin-2-one) reveal common structural motifs:
- Planarity of the Lactam Ring : The carbonyl group (C=O) and adjacent nitrogen atom form a nearly planar arrangement, consistent with resonance stabilization.
- Benzyl Group Orientation : The 4-(trifluoromethyl)benzyl substituent typically adopts a staggered conformation to minimize steric clashes with the pyrrolidinone ring.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry provide critical insights into the compound’s geometry and electronic structure.
1H NMR Data
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Pyrrolidinone NH | ~8.5–9.0 | Broad singlet | Hydrogen-bonded amide proton |
| Benzyl CH₂ | ~3.5–4.0 | Singlet | Methylene adjacent to aromatic ring |
| Aromatic protons | ~7.1–7.8 | Multiplet | Benzyl ring protons |
Note: Shifts are approximated based on analogous compounds.
13C NMR and Mass Spectrometry
Conformational Dynamics in Solution and Solid State
The compound’s conformational flexibility is influenced by steric and electronic factors.
Ring Puckering in the Pyrrolidinone Core
The pyrrolidinone ring undergoes rapid interconversion between endo and exo puckering modes. The trifluoromethyl group’s steric bulk may favor the exo conformation to minimize intramolecular strain. Molecular modeling studies on related compounds suggest that electron-withdrawing substituents stabilize exo-puckered conformers through enhanced hyperconjugation.
Solution-State Dynamics
In solution, the 4-(trifluoromethyl)benzyl group exhibits restricted rotation due to its bulk. Variable-temperature NMR experiments could reveal dynamic processes, such as hindered rotation around the benzyl-pyrrolidinone bond. The trifluoromethyl group’s rigidity further reduces conformational entropy, potentially stabilizing specific rotamers.
Properties
IUPAC Name |
3-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c13-12(14,15)10-3-1-8(2-4-10)7-9-5-6-16-11(9)17/h1-4,9H,5-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSOZISQAWZHPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1CC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition reaction of azomethine ylides with electron-deficient alkenes. For instance, 3,3,3-trifluoropropene derivatives can react with azomethine ylides generated in situ from N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine in the presence of an acid . This reaction typically occurs in dichloromethane at room temperature, yielding the desired pyrrolidinone derivatives in high yields.
Chemical Reactions Analysis
3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles such as amines or thiols can replace the trifluoromethyl group under appropriate conditions.
Scientific Research Applications
Pharmaceutical Applications
Drug Development:
3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one serves as a key intermediate in synthesizing novel pharmaceuticals. Its structure allows for modifications that can lead to compounds with potential therapeutic effects against various diseases, including neurological disorders and cancer. The trifluoromethyl group is known to enhance the lipophilicity of the compound, facilitating better absorption and bioavailability in biological systems .
Biological Activity:
Research indicates that compounds with pyrrolidinone structures exhibit significant biological properties. Studies have shown that this compound has antimicrobial and anticancer activities, making it a promising candidate for further pharmacological exploration .
Material Science Applications
Advanced Materials:
The compound is utilized in creating materials with specific properties such as enhanced thermal stability and chemical resistance. These characteristics are beneficial for developing coatings and polymers used in various industrial applications . The incorporation of trifluoromethyl groups into materials can improve their performance under extreme conditions.
Agricultural Chemistry Applications
Agrochemical Formulation:
In agricultural chemistry, this compound can be applied in formulating agrochemicals. Its ability to enhance the efficacy of pesticides and herbicides through improved absorption and retention in plants is particularly noteworthy . This application contributes to more effective crop protection strategies.
Research Reagents
Organic Synthesis:
The compound acts as a valuable reagent in organic synthesis, aiding researchers in developing complex molecular structures for various applications, including medicinal chemistry . Its unique structure allows for various reactions, including oxidation and reduction, which can lead to the formation of diverse derivatives with potential biological activities.
Mechanism of Action
The mechanism of action of 3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. The pyrrolidinone ring can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Anti-Alzheimer's Pyrrolidinone Derivatives
Structural and Pharmacological Differences
Compounds like 1-(3,4-dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one (18c) () share the trifluoromethylbenzyl motif but incorporate additional piperidine or imidazolidinone moieties. These structural extensions enhance acetylcholinesterase (AChE) inhibition, with 18c showing superior anti-Alzheimer's activity compared to donepezil. In contrast, the simpler structure of 3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one may prioritize metabolic stability over potency .
Table 1: Anti-Alzheimer's Activity of Selected Analogs
Comparison with Adrenergic Receptor-Targeting Pyrrolidinones
Receptor Affinity and Substituent Effects
Arylpiperazine-pyrrolidinone hybrids, such as 1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (7) (pKi = 7.13 for α₁-AR), demonstrate that halogen substituents on aromatic rings modulate receptor selectivity .
Table 2: Adrenergic Receptor Binding Profiles
Comparison with Radiopharmaceutical and Kinase-Targeting Derivatives
Table 3: Key Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Key Functional Groups |
|---|---|---|---|
| [18F]FMPEP-d2 | 452.4 g/mol | 3.8 | Fluoromethoxy, trifluoromethyl |
| This compound | 257.2 g/mol | 2.9 | Trifluoromethyl, benzyl |
Comparison with Heterocyclic Analogs
Impact of Heterocycle Substitution
Compounds like 4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]pyrrolidin-2-one (CAS 2228728-57-0) replace the benzyl group with a pyrazole ring, altering electronic properties and hydrogen-bonding capacity . Such substitutions may shift biological targets from CNS enzymes to kinases or inflammatory mediators.
Biological Activity
3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one is a compound characterized by its unique structural features, including a pyrrolidin-2-one ring and a trifluoromethyl-substituted benzyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a promising candidate for drug development.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer properties : Preliminary studies suggest that this compound may have cytotoxic effects against certain cancer cell lines.
- Antimicrobial activity : The compound has shown potential in inhibiting the growth of various microbial strains.
While specific mechanisms for this compound remain largely unexplored, compounds with similar structures often interact with biological targets through enzyme inhibition or receptor modulation. For instance, pyrrolidine derivatives have been reported to influence biochemical pathways associated with cancer cell proliferation and microbial resistance.
Anticancer Activity
A study evaluating the anticancer properties of pyrrolidine derivatives indicated that compounds with similar structures demonstrated significant cytotoxicity against several cancer cell lines. For example, related compounds exhibited IC50 values in the micromolar range against MCF-7 breast cancer cells, suggesting that this compound could possess comparable efficacy .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Related Pyrrolidine Derivative | MCF-7 | 15.63 |
| Tamoxifen | MCF-7 | 10.38 |
Antimicrobial Activity
In vitro studies have also highlighted the antimicrobial potential of trifluoromethyl-substituted compounds. A related compound demonstrated minimum inhibitory concentration (MIC) values as low as 3.125 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties compared to standard antibiotics like ciprofloxacin (MIC = 2 µg/mL) .
| Compound | Microbial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Ciprofloxacin | Staphylococcus aureus | 2 |
Synthesis and Evaluation
The synthesis of this compound typically involves nucleophilic substitution reactions, leveraging the trifluoromethyl group to enhance biological activity. Studies have indicated that modifications to the pyrrolidine scaffold can lead to improved pharmacological profiles, making this compound a valuable candidate for further exploration in drug discovery .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets, particularly GABA-A receptors in the context of anticonvulsant activity. These studies help elucidate potential therapeutic applications and guide future modifications to enhance efficacy .
Q & A
Q. What are the key synthetic challenges and recommended methodologies for preparing 3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one?
The synthesis of pyrrolidin-2-one derivatives often involves cyclization reactions or functionalization of pre-existing lactam rings. For this compound, introducing the 4-(trifluoromethyl)benzyl group at position 3 requires careful regioselective alkylation. A plausible approach includes:
- Nucleophilic substitution : Reacting a pyrrolidin-2-one precursor with 4-(trifluoromethyl)benzyl bromide (a commercially available reagent, as noted in ) under basic conditions (e.g., K₂CO₃ in DMF).
- Catalytic coupling : Using palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) if aromatic halide intermediates are involved . Characterization should involve / NMR to confirm regiochemistry, LC-MS for purity, and X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .
Q. What spectroscopic and computational methods are critical for characterizing this compound’s structure and purity?
- NMR spectroscopy : NMR is essential to confirm the presence and position of the trifluoromethyl group. - COSY and NOESY can resolve spatial proximity of protons near the benzyl group .
- Mass spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy, especially given the compound’s halogenated and trifluoromethyl substituents .
- HPLC : Reverse-phase chromatography with UV detection (e.g., at 254 nm) quantifies purity and identifies byproducts from incomplete alkylation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of structurally similar pyrrolidin-2-one derivatives (e.g., Fluorochloridone analogs)?
Fluorochloridone ( ), a related herbicide, shows stereoisomer-dependent activity (65–85% rac-(3R,4R) isomer). For this compound:
- Stereochemical analysis : Use chiral HPLC or circular dichroism to isolate enantiomers and test their individual bioactivities .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to target enzymes (e.g., plant protoporphyrinogen oxidase for herbicides) and explain activity variations .
- Metabolic profiling : LC-MS/MS can identify degradation products or metabolites that may interfere with bioassays .
Q. What strategies optimize the pharmacokinetic properties of this compound for potential therapeutic applications?
While the compound’s primary use is unclear, structural analogs (e.g., ’s pyridinyl-benzamide) suggest potential in medicinal chemistry. Optimization steps include:
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl, amine) via late-stage functionalization to improve solubility without disrupting the trifluoromethyl-benzyl motif .
- Prodrug design : Mask the lactam oxygen as an ester or carbamate to enhance bioavailability .
- In vitro ADME assays : Test metabolic stability in liver microsomes and permeability via Caco-2 cells to prioritize derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
